4-Tert-butylpiperazine-1-sulfonyl chloride
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Description
4-Tert-butylpiperazine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C8H17ClN2O2S and its molecular weight is 240.75. The purity is usually 95%.
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Scientific Research Applications
Copper(II) Complexes with Sulfonamides
4-Tert-butylpiperazine-1-sulfonyl chloride is involved in reactions with 2-picolylamine to form sulfonamide compounds, which are used to yield copper(II) coordination compounds. These complexes have been studied for their properties and potential applications in creating chemical nucleases, highlighting the role of this compound in the development of new coordination chemistry and its potential applications in biochemistry and molecular biology (B. Macías et al., 2006).
Oxidation Catalysis
Research into the oxidation of sulfides to sulfoxides and sulfones using tert-butyl hydroperoxide has shown the utility of this compound derivatives. These studies provide insight into selective oxidation processes, beneficial for various applications in organic synthesis and industrial chemistry (Ying Wang et al., 2002).
Environmental Remediation
In environmental science, copper sulfide (CuS) activated by persulfate and involving this compound derivatives has been used for atrazine degradation. This research is vital for developing new methods for the removal of recalcitrant organic contaminants from water, demonstrating the chemical's relevance in environmental remediation applications (Jiali Peng et al., 2018).
Friedel-Crafts Sulfonylation
This compound has been applied in Friedel-Crafts sulfonylation reactions. This process illustrates its importance in synthetic organic chemistry, especially in creating sulfone compounds that can serve as intermediates in the synthesis of more complex molecules (S. Nara et al., 2001).
Synthesis of Amines
The compound's derivatives have also been used for the asymmetric synthesis of amines, showcasing its utility in preparing N-tert-butanesulfinyl imines. These intermediates are crucial for synthesizing various enantioenriched amines, which are valuable in pharmaceuticals and agrochemicals (J. Ellman et al., 2002).
Properties
IUPAC Name |
4-tert-butylpiperazine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClN2O2S/c1-8(2,3)10-4-6-11(7-5-10)14(9,12)13/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLZZPUDSXYJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.